molecular formula C17H27BN2O3 B2937067 1-[3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine CAS No. 2223055-02-3

1-[3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine

Cat. No.: B2937067
CAS No.: 2223055-02-3
M. Wt: 318.22
InChI Key: YCGOYESAPMKKFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine is a chemical compound that features a piperazine ring substituted with a methoxyphenyl group and a boronic ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine typically involves the following steps:

  • Boronic Ester Formation: The starting material, 3-methoxyphenylboronic acid, is reacted with pinacol in the presence of a catalyst to form the boronic ester.

  • Piperazine Coupling: The boronic ester is then coupled with piperazine using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed for large-scale chemical reactions. The process would involve careful control of reaction conditions, such as temperature, pressure, and the use of specific catalysts to ensure high yield and purity.

Types of Reactions:

  • Oxidation: The methoxy group can be oxidized to a hydroxyl group under certain conditions.

  • Reduction: The boronic ester group can be reduced to a boronic acid.

  • Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide or chromium-based oxidants.

  • Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.

  • Substitution: Nucleophiles such as amines or alcohols, and conditions like elevated temperature and pressure.

Major Products Formed:

  • Oxidation: 3-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine

  • Reduction: this compound boronic acid

  • Substitution: Various substituted piperazines depending on the nucleophile used.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and materials.

  • Biology: It can be employed in the study of biological systems, particularly in the context of boronic acid-based sensors and probes.

  • Medicine: It has potential as a building block for drug discovery, especially in the development of new therapeutic agents.

  • Industry: It can be used in the production of advanced materials and polymers.

Comparison with Similar Compounds

  • Boronic Acids: These compounds share the boronic ester group but differ in their substituents.

  • Piperazines: Piperazine derivatives with different substituents on the ring.

  • Phenyl Boronic Esters: Compounds with similar boronic ester groups but different aromatic rings.

Properties

IUPAC Name

1-[3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27BN2O3/c1-16(2)17(3,4)23-18(22-16)14-7-6-13(12-15(14)21-5)20-10-8-19-9-11-20/h6-7,12,19H,8-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCGOYESAPMKKFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)N3CCNCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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